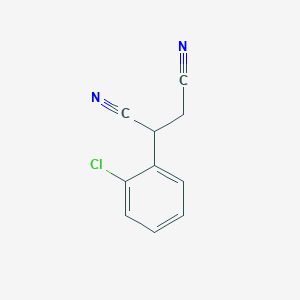

2-(2-Chlorophenyl)butanedinitrile

Description

2-(2-Chlorophenyl)butanedinitrile (C₁₀H₈ClN₂) is a nitrile-containing aromatic compound featuring a chlorophenyl group at the ortho position and two cyano groups on a butane backbone. The chlorophenyl group likely enhances lipophilicity and electronic effects compared to methoxy or amino analogs, influencing reactivity and crystallization behavior .

Properties

CAS No. |

91067-20-8 |

|---|---|

Molecular Formula |

C10H7ClN2 |

Molecular Weight |

190.63 g/mol |

IUPAC Name |

2-(2-chlorophenyl)butanedinitrile |

InChI |

InChI=1S/C10H7ClN2/c11-10-4-2-1-3-9(10)8(7-13)5-6-12/h1-4,8H,5H2 |

InChI Key |

UZIMSZWTOOTCFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC#N)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Chlorophenyl)butanedinitrile can be synthesized through several methods. One common approach involves the reaction of an alkyl dihalide with a cyanide source. For instance, the reaction of 2-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like ethanol can yield this compound . The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process generally includes steps like heating, refluxing, filtration, extraction, and rectification to obtain a pure product . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)butanedinitrile undergoes various chemical reactions, including:

Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium cyanide (NaCN) in ethanol.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Sulfuric acid (H2SO4) or sodium hydroxide (NaOH) in water.

Major Products Formed

Reduction: 2-(2-Chlorophenyl)butylamine.

Hydrolysis: 2-(2-Chlorophenyl)butanoic acid.

Scientific Research Applications

2-(2-Chlorophenyl)butanedinitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)butanedinitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The presence of the 2-chlorophenyl group can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2-Methoxyphenyl)butanedinitrile

Key Differences :

- Substituent : Methoxy (-OCH₃) vs. Chloro (-Cl) at the ortho position.

- Molecular Weight : 186.21 g/mol (methoxy) vs. ~195.64 g/mol (chloro, estimated).

- Crystallography: The methoxy analog crystallizes in a monoclinic system (P21/c) with unit cell parameters:

- a = 12.393 Å, b = 5.405 Å, c = 15.216 Å, β = 102.947°, V = 993.3 ų .

- The chloro variant is expected to exhibit smaller unit cell volumes due to the smaller atomic radius of Cl vs. OCH₃, though steric effects may alter packing.

- Hydrogen Bonding: The methoxy compound forms intermolecular C–H⋯N interactions stabilizing its crystal lattice . The chloro analog may lack such interactions due to the absence of hydrogen-bond donors, leading to lower melting points or altered solubility.

- Electronic Effects : The electron-withdrawing Cl group in the chloro compound could reduce electron density on the phenyl ring compared to the electron-donating methoxy group, affecting reactivity in nucleophilic substitution or cyclization reactions .

Applications : Both compounds serve as intermediates in drug synthesis. The methoxy derivative is explicitly cited in pharmaceutical precursor synthesis , while the chloro variant’s higher lipophilicity may favor applications in CNS-targeting agents.

2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile

Key Differences :

- Backbone Structure: Benzonitrile with an aminoethyl side chain vs. butanedinitrile.

- Functional Groups: Amino (-NH₂) and benzonitrile (-C≡N) vs. dual nitriles on a butane chain.

- Molecular Weight: 256.73 g/mol (amino-benzonitrile) vs. ~195.64 g/mol (chlorophenyl-butanedinitrile) .

- Reactivity: The amino group in the benzonitrile derivative enables hydrogen bonding and participation in condensation reactions, whereas the butanedinitrile’s dual nitriles may favor cycloaddition or polymerization .

Applications: The amino-benzonitrile compound is likely used in heterocyclic synthesis (e.g., pyridines or imidazoles), while the butanedinitrile’s structure suggests utility in preparing pyrrolidine or succinonitrile-based frameworks .

Diethyl 4-(2-Chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Key Differences :

- Core Structure : 1,4-dihydropyridine (DHP) ring vs. butanedinitrile chain.

- Functional Groups : Ester (-COOEt) groups vs. nitriles (-C≡N).

- Pharmacological Relevance : DHPs are calcium channel blockers (e.g., nifedipine), whereas nitriles are precursors for amines or carboxylic acids .

Electronic Effects : The electron-withdrawing Cl in both compounds enhances the electrophilicity of adjacent positions, but the DHP’s aromatic system allows for conjugation, unlike the aliphatic butanedinitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.